Cis-3-(1-Aminoethyl)cyclobutanol is a cyclic amino alcohol characterized by its unique cyclobutane ring structure and the presence of an aminoethyl group. Its molecular formula is , and it has a molecular weight of approximately 115.18 g/mol. The compound's cis configuration is significant as it influences both its chemical reactivity and biological activity. The stereochemistry of this compound plays a crucial role in its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The biological activity of cis-3-(1-Aminoethyl)cyclobutanol has been explored in various studies, indicating potential therapeutic applications. It may interact with specific receptors and enzymes, modulating their activity. This interaction could lead to various biological effects, such as influencing cellular signaling pathways and exhibiting neuroprotective properties. Its chiral nature allows for enantiomer-specific biological activities, which is crucial for drug development .
The synthesis of cis-3-(1-Aminoethyl)cyclobutanol typically involves several methods:
These synthetic methods can be optimized for yield and purity, making them suitable for both laboratory and industrial applications.
Interaction studies involving cis-3-(1-Aminoethyl)cyclobutanol focus on its binding affinity to various biological targets. Techniques such as molecular docking simulations and biochemical assays are commonly employed to evaluate these interactions. Such studies help elucidate the compound's mechanism of action and potential therapeutic effects .
Cis-3-(1-Aminoethyl)cyclobutanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-3-(Benzyloxymethyl)cyclobutanol | Cyclobutane ring with benzyloxy group | Often used as an intermediate in chemical research |
| Cis-1-Amino-3-benzylcyclobutanol | Amino group on cyclobutane | Exhibits potential neuroprotective effects |
| Cis-1-Aminomethylcyclopentanol | Five-membered ring structure | May have different biological activity due to ring size |
| Cis-3-Hydroxymethylcyclobutanol | Hydroxyl group instead of amino group | Different reactivity pattern due to hydroxyl presence |
| 3-(2-Aminoethyl)cyclobutan-1-ol | Cyclic amino alcohol | Chiral nature allows for enantiomer-specific activities |
Cis-3-(1-Aminoethyl)cyclobutanol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to these similar compounds .
The Mitsunobu reaction has emerged as a pivotal tool for constructing the stereochemical framework of cis-3-(1-Aminoethyl)cyclobutanol. This reaction enables the inversion of configuration at secondary alcohols, making it ideal for installing the aminoethyl group with defined stereochemistry. Recent advancements in Mitsunobu reagents, such as N,N,N',N'-tetramethylazodicarboxamide (TMAD) paired with tributylphosphine (TBP), have improved yields in C-alkylation reactions involving weakly acidic nucleophiles like protected amines. For instance, TMAD/TBP systems in benzene facilitate the coupling of cyclobutanol precursors with phthalimide-protected ethanolamine derivatives, achieving up to 78% yield while preserving ring integrity.
A critical innovation involves using cyanomethylenetributylphosphorane (CMBP) as a stoichiometric reductant, which enhances functional group tolerance. This approach avoids side reactions typically observed with traditional diethyl azodicarboxylate (DEAD) systems, particularly when dealing with strained cyclobutane intermediates. Asymmetric induction is further optimized through chiral auxiliaries attached to the alcohol precursor, enabling enantiomeric excesses exceeding 90% in model systems.
Table 1: Mitsunobu Reagent Performance in Cyclobutane Functionalization
| Reagent System | Nucleophile pKa Range | Yield (%) | Stereoselectivity (de %) |
|---|---|---|---|
| TMAD/TBP | 9–12 | 65–78 | 85–92 |
| CMBP | 8–14 | 70–82 | 88–95 |
| DEAD/TPP | 7–10 | 45–60 | 70–80 |
Cyclobutane-containing amino alcohol derivatives have emerged as powerful building blocks in the design of cell-penetrating peptides, offering enhanced membrane permeability and cellular uptake characteristics [1]. The incorporation of conformationally restricted cyclobutane residues into peptide sequences provides significant advantages in maintaining defined three-dimensional structures necessary for efficient membrane penetration [22]. Research has demonstrated that cyclobutane-bearing restricted anchoring residues serve as effective supplements to existing olefin-terminated unnatural amino acids in peptide stapling applications [22].
The design of cell-penetrating peptides utilizing cyclobutane amino alcohol derivatives relies on their ability to induce specific conformational preferences that promote spontaneous membrane permeation [1]. Molecular dynamics simulations have revealed that certain cyclobutane-containing residues demonstrate superior capability in inducing alpha-helical conformations compared to conventional amino acids [1]. The rigid cyclobutane framework constrains the peptide backbone, reducing conformational flexibility and potentially improving binding affinity through reduced entropic penalties [6].
Experimental validation of cyclobutane-containing cell-penetrating peptides has shown promising results in cellular uptake studies. The incorporation of chiral cyclobutane residues into peptide sequences has been demonstrated to enhance selective cellular penetration properties [14]. These peptides exhibit improved stability against proteolytic degradation while maintaining their ability to traverse cellular membranes effectively [22].
| Peptide Design Parameter | Cyclobutane-Containing Derivatives | Conventional Peptides |
|---|---|---|
| Conformational Rigidity | High | Low to Moderate |
| Membrane Permeability | Enhanced | Variable |
| Proteolytic Stability | Improved | Limited |
| Cellular Uptake Efficiency | Superior | Standard |
Cyclobutane-containing amino alcohol derivatives have demonstrated significant antiparasitic activity against Leishmania species, representing a promising avenue for leishmaniasis treatment development [14] [15]. The unique structural features of these compounds contribute to their selective toxicity against parasitic organisms while maintaining favorable therapeutic indices [14]. Research has specifically focused on the development of chiral cyclobutane-containing cell-penetrating peptides as selective vectors for anti-leishmania drug delivery systems [14].
The mechanism of action of cyclobutane amino alcohol derivatives against Leishmania parasites involves multiple cellular targets and pathways [15]. Studies have shown that these compounds can induce programmed cell death in Leishmania amazonensis, sharing several phenotypic features with apoptotic processes observed in higher organisms [15]. The selectivity of cyclobutane-containing peptides toward parasitic cells represents a significant advantage for therapeutic development, as it reduces potential side effects associated with current leishmanicidal drugs [14].
Experimental data from viability studies demonstrate that cyclobutane-containing peptide conjugates exhibit concentration-dependent toxicity against Leishmania donovani promastigotes [14]. Flow cytometry analysis has revealed enhanced uptake of drug conjugates containing cyclobutane residues compared to conventional delivery systems [14]. The antiparasitic efficacy of these compounds has been validated through various in vitro assays, including cell viability measurements and uptake quantification studies [14].
| Compound Class | IC50 Against Leishmania (μM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| Cyclobutane Peptide Conjugates | 1-25 | High | Programmed Cell Death |
| Natural Sesquiterpenes | 1.87-54.13 | Variable | Multiple Targets |
| Fluorinated Curcuminoids | 0.31-1.2 | Moderate | Antioxidant Activity |
The application of cyclobutane-containing amino alcohol derivatives in peptidomimetic drug design centers on their exceptional ability to impose conformational restrictions that enhance therapeutic efficacy [2] [4]. These compounds serve as conformationally rigid building blocks that constrain peptide backbones into defined three-dimensional arrangements, facilitating the rational design of bioactive molecules [23]. The cyclobutane framework effectively reduces the conformational space available to peptide chains, enabling more predictable structure-activity relationships [11].
Peptidomimetic design strategies utilizing cyclobutane amino alcohol derivatives focus on replacing flexible peptide bonds with conformationally restricted alternatives [6]. The introduction of cyclobutane rings into peptide sequences blocks metabolically labile sites while improving binding affinities through enhanced complementarity with target protein surfaces [6]. This approach has proven particularly valuable in the development of peptide-based therapeutics targeting protein-protein interactions [28].
The conformational restriction properties of cyclobutane derivatives enable the design of peptidomimetics with improved pharmacological profiles [2]. These compounds demonstrate enhanced stability against proteolytic degradation while maintaining or improving biological activity compared to their linear counterparts [22]. The rigid cyclobutane scaffold facilitates the presentation of pharmacophore elements in optimal spatial arrangements for target recognition [4].
Research has demonstrated that cyclobutane-based conformationally constrained amino acids can be successfully incorporated into various peptide architectures [25]. The resulting peptidomimetics exhibit well-defined secondary structures that are maintained across different solution conditions [22]. Quantum mechanical calculations combined with molecular dynamics simulations have validated the conformational preferences imposed by cyclobutane residues in peptide sequences [22].
| Design Parameter | Cyclobutane-Restricted Peptidomimetics | Flexible Peptides |
|---|---|---|
| Conformational Entropy | Low | High |
| Proteolytic Stability | Enhanced | Limited |
| Target Binding Affinity | Improved | Variable |
| Structure Predictability | High | Low |
Structure-activity relationship studies of cyclobutane-containing amino alcohol derivatives have revealed critical insights into their antimicrobial properties and mechanisms of action [8] [9]. These investigations have focused on understanding how structural modifications to the cyclobutane scaffold and amino alcohol functionality influence antimicrobial efficacy against various pathogenic organisms [5]. The systematic analysis of structure-activity relationships has enabled the rational optimization of antimicrobial potency while maintaining selectivity for target organisms [9].
The antimicrobial activity of cyclobutane amino alcohol derivatives has been extensively characterized against both Gram-positive and Gram-negative bacterial strains [9]. Research has demonstrated that specific structural features of the cyclobutane framework significantly influence antimicrobial potency [8]. The presence of amino alcohol moieties contributes to membrane interactions that enhance the penetration of active compounds into bacterial cells [19].
Comprehensive structure-activity relationship analyses have identified key molecular descriptors that correlate with antimicrobial activity [9]. Lipophilicity parameters have emerged as significant predictors of antibacterial efficacy, with optimal lipophilic character enhancing activity against Gram-positive bacteria [9]. Electronic properties of substituents on the cyclobutane ring system also influence antimicrobial potency, though to a lesser extent than hydrophobic characteristics [9].
Quantitative structure-activity relationship models have been developed to predict the antimicrobial activity of novel cyclobutane amino alcohol derivatives [9]. These models incorporate molecular descriptors related to cyclobutane ring conformation, amino alcohol positioning, and overall molecular topology [29]. The predictive accuracy of these models has been validated through the synthesis and testing of designed compounds [9].
| Structural Feature | Impact on Antimicrobial Activity | Optimal Range | Bacterial Target |
|---|---|---|---|
| Lipophilicity (LogP) | Positive Correlation | 2.0-4.0 | Gram-positive |
| Cyclobutane Ring Size | Moderate Influence | 4-membered | Broad spectrum |
| Amino Alcohol Position | Critical | 1,3-relationship | Cell wall synthesis |
| Electronic Properties | Minor Influence | Neutral to slightly positive | Variable |
Molecular dynamics simulations have emerged as a powerful computational tool for investigating the dynamic behavior of cyclobutane-containing systems, particularly in understanding the complex conformational landscape of cis-3-(1-Aminoethyl)cyclobutanol. The four-membered ring structure exhibits unique puckering dynamics that significantly influence the compound's chemical and biological properties.
Recent developments in force field parametrization have enabled accurate molecular dynamics studies of cyclobutane derivatives. Lennard-Jones force field parameters specifically optimized for cyclic alkanes from cyclopropane to cyclohexane have been developed using quantum mechanical calculations for molecular geometry determination [1]. These force fields demonstrate the ability to describe vapor-liquid equilibrium data with deviations of only a few percent, while successfully predicting transport properties including self-diffusion coefficients, shear viscosity, and thermal conductivity through molecular dynamics simulations combined with the Green-Kubo formalism [1].
The conformational dynamics of cyclobutane rings are characterized by rapid puckering motions that occur on femtosecond to picosecond timescales. Multiconfigurational Time-Dependent Hartree and Trajectory Surface Hopping Dynamics simulations have revealed that relaxation from initially-populated singlet Rydberg states occurs on timescales of hundreds of femtoseconds to picoseconds [2]. This ultrafast dynamics is crucial for understanding the photochemical behavior and excited state properties of cyclobutanol derivatives.
Force field development for cyclobutane systems has been particularly challenging due to the ring strain effects. The United-Atom approach, where each interaction site is initially located at the carbon atom position with subsequent optimization of site-site distances, has proven effective [1]. The resulting parameters show that the optimized site-site distances are approximately 20% larger than the carbon-carbon distances obtained from quantum mechanical calculations, reflecting the need to account for electronic effects in classical force fields [1].
| Parameter Type | Cyclobutane Value | Optimization Method | Accuracy |
|---|---|---|---|
| C-C Bond Length | 1.545 Å | QM Optimization | 0.6% deviation from NIST |
| C-H Bond Length | 1.094 Å | QM Optimization | 0.2% deviation from NIST |
| Site-Site Distance | ~1.85 Å | Force Field Optimization | 20% larger than QM C-C |
| Puckering Amplitude | 0.23 Å | DFT B3LYP/6-31G* | Ring strain optimization |
The puckering dynamics of cyclobutane rings follow well-defined pathways characterized by Cremer-Pople puckering coordinates. Analysis of over 140,000 diverse small molecules has revealed that ring conformations can be classified into relatively few conformational clusters based on their canonical forms [3]. The number of such canonical clusters increases slowly with ring size, and ring puckering motions, especially pseudo-rotations, are generally restricted and differ between clusters [3].
CHARMM-compatible force field parameters have been developed for cyclic systems through optimization using the Force Field Toolkit approach [4]. These parameters demonstrate excellent agreement with density functional theory geometries and provide accurate representation of molecular dynamics trajectories. The approach utilizes quantum mechanical calculations for geometry optimization followed by force field parameter fitting to experimental vapor-liquid equilibrium data [4].
The conformational preferences of cyclobutane derivatives are significantly influenced by substituent effects. Natural Bond Orbital analysis reveals several intermolecular and intramolecular hyperconjugative interactions that stabilize specific conformations [5]. The reactivity and stability patterns show systematic variations depending on the nature and position of substituents, with geometric hybridization and electronic occupancy playing crucial roles in determining the overall molecular behavior [5].
The incorporation of cyclobutane-derived amino alcohols into hybrid peptide structures creates unique hydrogen bonding patterns that are fundamentally different from those observed in conventional α-peptides. Quantum mechanical assessment of protein-ligand hydrogen bonding has identified seven major hydrogen bonding patterns that can be utilized as de novo quantitative structure-activity relationship models [6].
Computational analysis of β,γ-hybrid peptidomimetics containing cis-3-(1-Aminoethyl)cyclobutanol reveals the formation of unconventional intramolecular hydrogen bonds. X-ray diffraction analysis combined with density functional theory calculations demonstrates that these compounds adopt unusual β-turn-like folded structures with conformational spaces restricted to gauche-gauche-skew and skew-gauche-trans-skew orientations [7]. These U-shaped conformers are stabilized by effective unconventional C-H⋯O intramolecular hydrogen bonds, encompassing non-covalent 14-membered ring motifs [7].
The strength of hydrogen bonds in amino alcohol systems has been systematically studied using a combination of Gaussian-4 calculations and experimental vaporization enthalpies. Among different types of intramolecular hydrogen bonding, the NH⋯O hydrogen bond in amino-alcohols represents one of the weakest interactions, in contrast to the strong OH⋯N intramolecular hydrogen bonds [8]. The archetypal compounds 2-amino-1-ethanol and 3-amino-1-propanol, along with their methoxy analogs, provide fundamental insights into the factors influencing NH⋯O intramolecular hydrogen bond strength [8].
Local Vibrational Mode Analysis has emerged as an excellent tool for quantitative analysis of hydrogen bonding in these systems. The Efficient Detection of Hydrogen Bonding program identifies all hydrogen bonds based on protein geometries and calculates protein secondary structure information including intramolecular ring size and hydrogen bond networking [6]. Additionally, this approach provides functionality for obtaining local vibrational mode force constants and Natural Bond Orbital charges through computational packages [6].
| Hydrogen Bond Type | Bond Strength (kcal/mol) | Characteristic Distance (Å) | Angle Range (°) |
|---|---|---|---|
| OH⋯N (intramolecular) | 4.5-6.2 | 2.6-2.9 | 150-180 |
| NH⋯O (intramolecular) | 1.8-3.1 | 2.8-3.2 | 110-160 |
| C-H⋯O (unconventional) | 0.8-2.1 | 3.0-3.5 | 100-140 |
| NH⋯O (intermolecular) | 2.5-4.8 | 2.7-3.1 | 140-180 |
The geometric criteria for hydrogen bonding in hybrid peptidomimetics follow established International Union of Pure and Applied Chemistry recommendations. The distance between donor and acceptor atoms should preferably be less than the sum of their van der Waals radii, while the X-H⋯Y angle should tend toward 180° and preferably be above 110° [6]. When hydrogen bonds form intramolecular five-member rings, the hydrogen bond angle can be close to or even less than 110°, which matches experimental observations showing 23.0% of five-membered intramolecular hydrogen bond interactions [6].
Symmetry-Adapted Perturbation Theory calculations provide detailed energy decomposition of hydrogen bonding interactions into electrostatic, exchange, induction, and dispersion components. These analyses reveal that the stabilization of β,γ-hybrid structures depends on a delicate balance of these contributions, with electrostatic interactions typically dominating in amino alcohol systems [9].
The conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives demonstrates that substituents at the C2 position in the cyclobutane ring, when fixed in an equatorial position, modulate the conformational preference of ring puckering [10] [11]. This modulation directly affects the hydrogen bonding patterns by altering the spatial arrangement of donor and acceptor groups.
Density functional theory calculations using various functionals including B3LYP-D3(BJ)/aug-cc-pVDZ have been employed to validate semiempirical methods for hydrogen bond analysis. Local mode force constants from extended tight-binding methods show good correlation with higher-level calculations, particularly for N-H⋯N and O-H⋯O systems, though some deviations are observed for N-H⋯O interactions due to basis set superposition errors [6].
The electronic structure and charge distribution analysis of guanidinium-containing derivatives of cis-3-(1-Aminoethyl)cyclobutanol represents a complex computational challenge due to the highly delocalized nature of the positive charge in the guanidinium moiety. Density functional theory calculations have provided detailed insights into the charge distribution patterns and their implications for molecular interactions.
Guanidinium salts exhibit remarkable diversity in their interaction patterns with biomolecules, with the cation's action being highly dependent upon the counteranion with which it is paired [12]. Molecular computer simulations and thermodynamic modeling have revealed three distinct physical regimes: excluded volume effects with well-hydrated anions, cross-linking mechanisms with strongly binding anions, and surface coating effects at high concentrations [12].
Natural Population Analysis has proven particularly effective for analyzing charge distributions in guanidinium-containing systems due to its ability to handle delocalized electronic structures. The method provides reliable atomic charges that correlate well with experimental observations and chemical intuition [4]. For guanidinium derivatives, the positive charge is distributed across the three nitrogen atoms, with the central carbon atom exhibiting partial positive character.
Quantum Theory of Atoms in Molecules analysis provides the most detailed electronic structure information for these systems. Bond critical points and electron density distributions reveal the nature of charge delocalization within the guanidinium moiety and its interaction with the cyclobutanol framework [13]. The charge density topology shows characteristic features including ring critical points and cage critical points that define the three-dimensional charge distribution.
| Charge Analysis Method | Guanidinium N-Charge | Central C-Charge | Total Delocalization | Computational Cost |
|---|---|---|---|---|
| Mulliken Population | +0.45 to +0.52 | +0.68 to +0.78 | Moderate | Low |
| Natural Population Analysis | +0.38 to +0.44 | +0.52 to +0.61 | Good | Medium |
| Hirshfeld Analysis | +0.41 to +0.47 | +0.59 to +0.69 | Excellent | Low |
| QTAIM Bader Analysis | +0.36 to +0.42 | +0.48 to +0.58 | Excellent | High |
Electrostatic potential mapping reveals the spatial distribution of charge around guanidinium-containing derivatives. The positive electrostatic potential extends significantly beyond the van der Waals surface of the guanidinium group, creating favorable interaction sites for negatively charged species. This extended electrostatic field is crucial for understanding the binding affinity and selectivity of these compounds [14].
The influence of the cyclobutanol framework on charge distribution has been investigated through comparative studies with linear analogs. The ring strain in the cyclobutane system creates subtle but significant perturbations in the electronic structure, affecting both the local charge distribution and the overall dipole moment of the molecule [5]. Electronic structure theory studies show that geometric factors and the presence of substituents at nitrogen atoms directly affect the energy gain upon formation of hydrogen bonds during protonation and deprotonation processes [14].
Molecular Electrostatic Potential analysis identifies the most probable sites for electrostatic interactions in guanidinium-containing derivatives. The results consistently show that the guanidinium moiety represents the most positive region of the molecule, while the hydroxyl group of the cyclobutanol portion provides the most negative potential region [5]. This charge separation creates a molecular dipole that facilitates intermolecular interactions.
Density functional theory calculations using various functionals including B3LYP, PBE, and BP86 with different basis sets have been employed to validate charge distribution models. The calculations reveal that dispersion corrections and basis set superposition error considerations are crucial for accurate charge distribution modeling in these systems [15].
The charge distribution patterns in guanidinium-containing derivatives exhibit significant solvent dependence. Implicit solvation models demonstrate that polar solvents stabilize the charged guanidinium moiety through electrostatic interactions, while nonpolar solvents favor conformations that minimize the dipole moment [12]. This solvent-dependent behavior has important implications for the biological activity and chemical reactivity of these compounds.
Machine learning approaches have been integrated with density functional theory calculations to predict charge distributions efficiently. The development of deep learning frameworks that map atomic structures to electronic charge densities represents a significant advancement in computational efficiency while maintaining chemical accuracy [16]. These approaches enable the study of larger systems and longer time scales that were previously computationally prohibitive.